6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound that features a trifluoromethoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents under controlled conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the naphthalenone core .
Scientific Research Applications
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxybenzene: Shares the trifluoromethoxy group but differs in the core structure.
Trifluoromethyl ketones: Similar functional group but different overall structure and reactivity
Uniqueness
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific combination of the trifluoromethoxy group with the dihydronaphthalenone core, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h2,4,6H,1,3,5H2 |
InChI Key |
KNHBSHOIBOOTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
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